1-(9-Anthryl)ethanol
Overview
Description
α -Methyl-9-anthracenemethanol is an aromatic alcohol.
Mechanism of Action
Target of Action
The primary target of 1-(9-Anthryl)ethanol is the carbanion . The central ring of the 9-anthryl group confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .
Mode of Action
This compound interacts with its target, the carbanion, through a process of electron-acceptor delocalization . This interaction results in the stabilization of the negative charge in the carbanion . The central ring of the 9-anthryl group plays a significant role in this interaction, making it more reactive than the edge rings for soft-soft interactions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the carbanions and alkoxides derived from this compound . The compound’s interaction with these targets leads to changes in their stability, influencing the overall biochemical pathway .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of the carbanion . This stabilization is achieved through the compound’s interaction with the carbanion, which results in electron-acceptor delocalization .
Biochemical Analysis
Biochemical Properties
It is known that the anthryl ring in 1-(9-Anthryl)ethanol stabilizes the negative charge in the carbanion more efficiently than the alkoxide . This suggests that this compound could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context .
Cellular Effects
Given its structure and chemical properties, it could potentially influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the anthryl ring in this compound confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization . This suggests that this compound could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its structure and chemical properties, it could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
Given its amphiphilic nature, it could potentially interact with various transporters or binding proteins and influence its localization or accumulation .
Subcellular Localization
Given its structure and chemical properties, it could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-anthracen-9-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRADANNQOTZBDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322135 | |
Record name | 1-(9-ANTHRYL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7512-20-1 | |
Record name | 7512-20-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(9-ANTHRYL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-(9-anthryl)ethanol?
A1: The molecular formula of this compound is C16H14O, and its molecular weight is 222.28 g/mol.
Q2: Is this compound chiral?
A2: Yes, this compound is chiral due to the presence of a stereogenic center at the carbon atom bearing the hydroxyl group. It exists as two enantiomers, (R)-1-(9-anthryl)ethanol and (S)-1-(9-anthryl)ethanol.
Q3: What spectroscopic techniques are commonly employed to characterize this compound?
A3: this compound is commonly characterized using techniques such as 1H NMR, 13C NMR, and mass spectrometry. []
Q4: How is the enantiomeric purity of this compound determined?
A4: The enantiomeric purity of this compound can be determined using chiral HPLC or by employing chiral solvating agents like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol in 1H NMR spectroscopy. [, , ]
Q5: Does this compound exhibit fluorescence?
A5: Yes, this compound displays fluorescence due to the presence of the anthracene moiety. The fluorescence quantum yield in cyclohexane and water is reported to be 0.35 ± 0.04. []
Q6: How is this compound utilized in chiral recognition studies?
A6: this compound, particularly its enantiopure forms, serves as a chiral solvating agent (CSA) in NMR spectroscopy to differentiate between enantiomers of various compounds, including pharmaceuticals and natural products. [, , , , , ]
Q7: Can you elaborate on the mechanism of chiral recognition by this compound?
A7: this compound differentiates enantiomers by forming transient diastereomeric complexes with the analyte through interactions like hydrogen bonding and π-π stacking. These complexes exhibit distinct NMR signals, enabling enantiomeric discrimination. [, , , , , ]
Q8: Has this compound been used in the development of chiral stationary phases (CSPs)?
A8: Yes, derivatives of this compound have been incorporated into chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) enantioseparations, demonstrating its potential in chiral chromatography. [, ]
Q9: How does the structure of this compound contribute to its chiral recognition ability?
A9: The anthracene moiety provides a large, rigid aromatic surface capable of engaging in π-π interactions, while the chiral center bearing the hydroxyl group facilitates hydrogen bonding and introduces steric hindrance, contributing to enantioselectivity. [, , ]
Q10: What is the significance of π-facial hydrogen bonding in this compound?
A10: Crystallographic studies have revealed the presence of intermolecular π-facial hydrogen bonding between the hydroxyl group of one this compound molecule and the π-electron cloud of the anthracene ring in another molecule. This unique interaction is thought to contribute to its chiral recognition abilities. [, ]
Q11: What types of compounds have been successfully resolved using this compound as a chiral selector?
A11: this compound has been successfully employed to resolve enantiomers of various compounds, including pharmaceuticals like mexiletine and prilocaine, as well as natural products like γ-lactones and dioxopiperazines. [, , , ]
Q12: Are there any studies on the photophysical properties of this compound in the presence of DNA?
A12: Yes, research indicates that the photophysical properties of this compound, such as fluorescence quantum yield and lifetime, are altered upon binding to DNA. These changes depend on the enantiomer used and the DNA sequence, providing insights into binding modes and affinities. []
Q13: Has this compound been used to study enantioselective processes in other contexts?
A13: Yes, this compound has been employed as a chiral auxiliary in asymmetric synthesis and as a chiral probe in enantioselective separations. [, ]
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